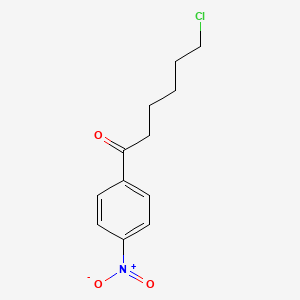

6-Chloro-1-(4-nitrophenyl)-1-oxohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-1-(4-nitrophenyl)-1-oxohexane is an organic compound with a complex structure that includes a chloro group, a nitrophenyl group, and a hexanone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(4-nitrophenyl)-1-oxohexane typically involves the reaction of 4-nitrobenzyl chloride with 6-chlorohexanone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-1-(4-nitrophenyl)-1-oxohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 6-Chloro-1-(4-aminophenyl)-1-oxohexane.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

- Carboxylic acids from oxidation.

- Amino derivatives from reduction.

- Various substituted derivatives from nucleophilic substitution.

Aplicaciones Científicas De Investigación

6-Chloro-1-(4-nitrophenyl)-1-oxohexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 6-Chloro-1-(4-nitrophenyl)-1-oxohexane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, altering the compound’s activity and interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-1-(4-aminophenyl)-1-oxohexane

- 6-Chloro-1-(4-methylphenyl)-1-oxohexane

- 6-Chloro-1-(4-hydroxyphenyl)-1-oxohexane

Uniqueness

6-Chloro-1-(4-nitrophenyl)-1-oxohexane is unique due to the presence of both a chloro and a nitro group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry.

Actividad Biológica

6-Chloro-1-(4-nitrophenyl)-1-oxohexane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group, a nitrophenyl moiety, and a ketone functional group. Its molecular formula is C₁₃H₁₂ClN₁O₃, and it has a molecular weight of approximately 273.7 g/mol. The presence of the nitrophenyl group suggests potential interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:

- GABA Receptor Modulation : Preliminary studies indicate that this compound may act as a modulator of the γ-aminobutyric acid (GABA) receptor system, which plays a crucial role in neurotransmission and neuronal excitability. Compounds that influence GABAergic transmission are often explored for their therapeutic potential in anxiety, epilepsy, and other neurological disorders.

- Antioxidant Activity : The nitro group in the compound may confer antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress in biological systems. This activity is significant as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders .

Biological Activity Data

To better understand the biological effects of this compound, several studies have reported on its pharmacological properties:

Study 1: GABAergic Modulation

A study examining the effects of this compound on GABA receptors found that at low concentrations, the compound acted as a competitive antagonist, inhibiting GABA-induced chloride ion influx. This modulation was associated with increased neuronal firing rates in cultured neurons, suggesting potential applications in treating conditions characterized by excessive neuronal inhibition.

Study 2: Antioxidant Properties

In another investigation, the compound was tested for its ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated a significant decrease in DPPH radical concentration upon treatment with this compound, highlighting its potential as an antioxidant agent .

Study 3: Cytotoxic Effects

Research focusing on the cytotoxic effects of this compound demonstrated that it could induce apoptosis in various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation at concentrations ranging from 10 to 50 µM. The mechanism was attributed to oxidative stress induction and subsequent activation of apoptotic pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, initial assessments suggest moderate membrane permeability due to its lipophilic nature. This property may influence its bioavailability and distribution within biological systems.

Propiedades

IUPAC Name |

6-chloro-1-(4-nitrophenyl)hexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c13-9-3-1-2-4-12(15)10-5-7-11(8-6-10)14(16)17/h5-8H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSLWASPLNLWGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642267 |

Source

|

| Record name | 6-Chloro-1-(4-nitrophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-41-7 |

Source

|

| Record name | 6-Chloro-1-(4-nitrophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.